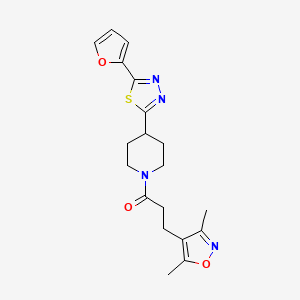

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one

描述

属性

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-12-15(13(2)26-22-12)5-6-17(24)23-9-7-14(8-10-23)18-20-21-19(27-18)16-4-3-11-25-16/h3-4,11,14H,5-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHYOPYHRIHZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 325.4 g/mol. The structure includes a thiadiazole moiety, which is known for its significant biological activities, and an isoxazole ring that contributes to its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into antimicrobial , antifungal , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit potent antimicrobial effects. In a study evaluating various thiadiazole derivatives, it was found that compounds similar to the one demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency against bacterial strains such as E. coli and K. pneumoniae .

Antifungal Activity

The antifungal properties of the compound have been particularly highlighted in recent studies. For instance, a derivative with a similar structure was reported to have potent antifungal effects against Candida species, including strains resistant to conventional antifungals. The mechanism of action appears to involve disruption of fungal cell membranes .

Anticancer Activity

The anticancer potential of compounds containing thiadiazole has also been explored. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The IC50 values for these compounds were reported to be less than 10 µM, indicating strong cytotoxic effects .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of the compound:

- Antifungal Mechanism Study : A study focused on the antifungal activity of thiadiazole derivatives showed that the compound inhibited ergosterol biosynthesis in fungal membranes, leading to increased permeability and cell death .

- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects on human cell lines (e.g., Jurkat cells). The results indicated significant reductions in cell viability upon treatment with the compound, confirming its potential as an anticancer agent .

- Biofilm Inhibition : Recent research highlighted the ability of thiadiazole derivatives to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections associated with biofilms .

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its isoxazole and thiadiazole components are known to exhibit various biological activities:

- Antimicrobial Activity : Compounds containing thiadiazole rings have demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazoles can inhibit the growth of bacteria and fungi effectively .

- Anticancer Potential : The structural components of this compound may interact with cellular pathways involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms .

Biological Research

The compound's unique structure allows it to serve as a probe in biological studies:

- Enzyme Inhibition : The ability of the compound to modulate enzyme activity makes it a candidate for studying metabolic pathways. For example, isoxazoles have been shown to inhibit specific enzymes involved in disease processes .

- Receptor Interaction : The piperidine group may facilitate binding to neurotransmitter receptors, suggesting applications in neuropharmacology. This interaction could lead to the development of new treatments for neurological disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including the formation of the isoxazole ring and subsequent reactions to attach the furan and thiadiazole groups.

Synthetic Route Overview

- Formation of Isoxazole : The initial step involves cyclization reactions using appropriate precursors under controlled conditions.

- Thiadiazole Synthesis : This can be achieved through condensation reactions involving hydrazine derivatives.

- Final Assembly : The final product is obtained through coupling reactions that link all functional groups together.

Case Studies and Experimental Findings

Recent studies have highlighted the efficacy of similar compounds in various applications:

- Antimicrobial Studies : A study demonstrated that derivatives of thiadiazole exhibited potent activity against Gram-positive bacteria, suggesting that modifications to the structure could enhance efficacy .

- Cancer Research : Another investigation into isoxazole derivatives found promising results in inhibiting tumor growth in vitro, indicating potential for further development as anticancer agents .

相似化合物的比较

Structural Features and Heterocyclic Diversity

The compound’s uniqueness lies in its fusion of isoxazole, thiadiazole, furan, and piperidine rings. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural Comparison

Key Observations:

- Substituent Effects : The furan-2-yl group in the target compound introduces electron-rich aromaticity, differing from the electron-withdrawing fluorophenyl groups in , which may influence solubility and target selectivity .

- Conformational Flexibility : The piperidine linker in the target compound offers rotational freedom, unlike the rigid pyrazole-triazole systems in or the fused benzodiazepine/oxazepine cores in .

Pharmacological Implications (Hypothetical)

While direct bioactivity data are absent, structural analogs provide insights:

- Thiadiazole vs. Thiazole: Thiadiazoles are known for antimicrobial activity, while thiazoles (as in ) often exhibit kinase inhibition. The target compound’s thiadiazole-furan system may enhance bacterial membrane penetration .

- Coumarin Derivatives () : Compounds 4g and 4h’s coumarin cores are associated with anticoagulant properties, contrasting with the target compound’s lack of such a moiety, suggesting divergent therapeutic applications .

常见问题

Basic: What synthetic strategies are recommended to optimize yield and purity in multi-step synthesis of this compound?

Answer:

- Key Steps :

- Reaction Solvents : Use ethanol or dimethylformamide (DMF) for reflux conditions, as these solvents enhance reaction efficiency and intermediate stability .

- Catalysts : Employ sodium hydride or acetic acid to accelerate condensation and cyclization steps, as demonstrated in pyrazole and thiadiazole syntheses .

- Purification : Recrystallization from DMF–EtOH (1:1) mixtures or column chromatography effectively isolates the target compound while removing byproducts .

- Yield Optimization : Monitor reaction progression via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to ensure completion .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to distinguish isoxazole, thiadiazole, and furan protons/carbons. For example, furan-2-yl protons appear as distinct doublets (~δ 6.3–7.4 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and sulfur-containing groups (C-S at ~600–700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P¯I symmetry) resolves piperidine ring conformation and heterocyclic planarity .

Advanced: How can computational methods predict biological activity and resolve data contradictions?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Prioritize compounds with binding energies ≤ –8.0 kcal/mol for antifungal activity validation .

- Contradiction Resolution : Cross-validate docking results with experimental IC₅₀ values. For example, discrepancies in predicted vs. observed inhibition may arise from solvent effects or protonation states, requiring MD simulations for refinement .

Advanced: How to address regioselectivity challenges during heterocyclic ring formation?

Answer:

- Temperature Control : Maintain reflux (80–100°C) to favor kinetic vs. thermodynamic products. For example, higher temperatures promote thiadiazole cyclization over alternative pathways .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl) direct regioselectivity in pyrazole-thiadiazole couplings. Steric hindrance from 3,5-dimethylisoxazole may require bulky base catalysts .

Basic: What experimental designs assess compound stability under varying pH and thermal conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC; thiadiazole rings are prone to hydrolysis in acidic media .

- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points. Isoxazole derivatives typically degrade above 200°C .

Advanced: How to resolve contradictions in spectroscopic data for stereochemical assignments?

Answer:

- NOESY NMR : Detect spatial proximity between piperidine protons and furan/thiadiazole moieties to assign axial vs. equatorial conformations .

- X-ray Diffraction : Compare experimental bond angles/torsion angles (e.g., C–S–C in thiadiazole: ~85–95°) with density functional theory (DFT)-optimized structures .

Basic: What purification techniques address solubility challenges in polar aprotic solvents?

Answer:

- Recrystallization : Use mixed solvents (e.g., DMF/EtOH) to balance solubility and polarity. For example, gradual cooling from 60°C to 4°C enhances crystal formation .

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (70:30 to 90:10) resolves closely eluting impurities .

Advanced: How to scale up synthesis without compromising yield or purity?

Answer:

- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 12 hours to 2 hours) and improve heat transfer in exothermic steps like thiadiazole formation .

- Microwave Assistance : Microwave irradiation (100–150 W) enhances reaction rates for cycloadditions, achieving >90% yield in pilot-scale batches .

Advanced: What mechanistic insights guide the design of catalytic cycles for key intermediates?

Answer:

- Kinetic Studies : Monitor intermediate formation rates via in situ IR spectroscopy. For example, palladium-catalyzed reductive cyclizations show first-order dependence on nitroarene concentration .

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation pathways in piperidine-thiadiazole couplings .

Basic: How to validate synthetic routes using comparative structural analogs?

Answer:

- Analog Synthesis : Prepare derivatives with substituted furans (e.g., 5-(thiophen-2-yl) instead of 5-(furan-2-yl)) and compare spectral data .

- Biological Benchmarking : Test analogs against reference compounds (e.g., triazoles for antifungal activity) to correlate structural modifications with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。